molecular formula C14H13NO B1590181 1-(4-(Phenylamino)phenyl)ethanone CAS No. 23600-83-1

1-(4-(Phenylamino)phenyl)ethanone

Cat. No. B1590181
CAS RN: 23600-83-1
M. Wt: 211.26 g/mol
InChI Key: RMKSGKAEMOQBMP-UHFFFAOYSA-N
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Description

“1-(4-(Phenylamino)phenyl)ethanone” is a chemical compound with the molecular formula C14H13NO . Its molecular weight is 211.26 . The IUPAC name for this compound is 1-(4-anilinophenyl)ethanone .


Molecular Structure Analysis

The molecular structure of “1-(4-(Phenylamino)phenyl)ethanone” consists of a phenylamino group attached to the 4-position of a phenyl ring, which is further attached to an ethanone group .


Physical And Chemical Properties Analysis

“1-(4-(Phenylamino)phenyl)ethanone” has a density of 1.129g/cm3 . It has a boiling point of 375.4ºC at 760 mmHg . The flash point is 152.4ºC . The compound has a LogP value of 3.70580, indicating its lipophilicity .

Scientific Research Applications

Organic Synthesis

1-(4-(Phenylamino)phenyl)ethanone: serves as a valuable intermediate in organic synthesis. Its structure is amenable to further chemical modifications, making it a versatile building block for synthesizing a variety of complex organic molecules. Researchers utilize it to construct compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential to act as a precursor in the synthesis of drug candidates. Its phenylamino moiety can be critical for the biological activity of certain drugs, especially in the development of compounds targeting neurological disorders and pain management .

Material Science

The phenylamino group in 1-(4-(Phenylamino)phenyl)ethanone can interact with various materials, influencing their properties. This interaction is studied for the development of new materials with enhanced characteristics, such as improved thermal stability or specific optical properties, which are essential in the manufacturing of advanced polymers and coatings .

Analytical Chemistry

Due to its distinct chemical structure, 1-(4-(Phenylamino)phenyl)ethanone can be used as a standard or reference compound in analytical chemistry. It helps in the calibration of instruments and the development of analytical methods for detecting similar organic compounds in complex mixtures .

Dye and Pigment Industry

The compound’s structure is related to that of aniline dyes, which suggests its potential use in the dye and pigment industry. It could be involved in the synthesis of new dyes with specific color properties or lightfastness, which are important for textile and printing applications .

Catalysis

Researchers are interested in the catalytic properties of 1-(4-(Phenylamino)phenyl)ethanone . It may act as a ligand for metal catalysts or as a catalyst itself in various chemical reactions, including those that are environmentally friendly or that produce high-value chemicals .

Nanotechnology

The phenylamino group can be used to modify the surface of nanoparticles, altering their interaction with biological systems. This modification is crucial for the development of drug delivery systems, diagnostic tools, and other nanomedical applications .

Environmental Science

In environmental science, 1-(4-(Phenylamino)phenyl)ethanone could be studied for its degradation products and environmental fate. Understanding its breakdown and interaction with environmental factors is important for assessing its impact and for the development of remediation strategies .

properties

IUPAC Name

1-(4-anilinophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11(16)12-7-9-14(10-8-12)15-13-5-3-2-4-6-13/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSGKAEMOQBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543280
Record name 1-(4-Anilinophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Phenylamino)phenyl)ethanone

CAS RN

23600-83-1
Record name 1-(4-Anilinophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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